LDN-76070

Description

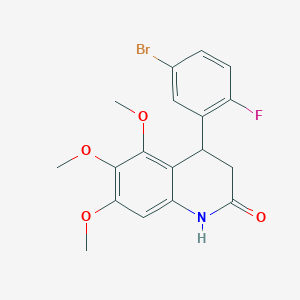

Structure

3D Structure

Properties

CAS No. |

838842-80-1 |

|---|---|

Molecular Formula |

C18H17BrFNO4 |

Molecular Weight |

410.2 g/mol |

IUPAC Name |

4-(5-bromo-2-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C18H17BrFNO4/c1-23-14-8-13-16(18(25-3)17(14)24-2)11(7-15(22)21-13)10-6-9(19)4-5-12(10)20/h4-6,8,11H,7H2,1-3H3,(H,21,22) |

InChI Key |

PWBKGPVHXOKOOE-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C2C(CC(=O)NC2=C1)C3=C(C=CC(=C3)Br)F)OC)OC |

Canonical SMILES |

COC1=C(C(=C2C(CC(=O)NC2=C1)C3=C(C=CC(=C3)Br)F)OC)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LDN-76070; LDN 76070; LDN76070 |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Ldn 76070

Modulation of Survival Motor Neuron 2 (SMN2) Gene Expression

LDN-76070 has been shown to increase the expression of full-length SMN from the SMN2 gene. This effect is mediated through its influence on both the transcriptional and post-transcriptional regulation of SMN2.

Transcriptional Regulation of SMN2

Research indicates that this compound acts, at least in part, by inducing the transcription of the SMN2 gene. Studies using an SMN2-luciferase reporter assay, which incorporates the SMN2 promoter and splicing elements, demonstrated that this compound treatment led to increased luciferase expression, suggesting an effect on SMN2 promoter activity nih.govresearchgate.netscispace.com. Quantitative reverse transcriptase PCR (qRT-PCR) analysis further supported this, showing that this compound treatment resulted in an increase in total SMN2 transcripts nih.gov. This transcriptional induction contributes to a larger pool of SMN2 mRNA available for processing.

Post-Transcriptional Events and Exon 7 Inclusion in SMN2 Transcripts

Beyond its transcriptional effects, this compound also influences post-transcriptional events related to SMN2 mRNA processing, specifically promoting the inclusion of exon 7. The single nucleotide difference in SMN2 exon 7 (a C to T transition) disrupts an exonic splicing enhancer and/or creates an exonic splicing silencer, leading to the prevalent skipping of exon 7 during splicing nih.govtarjomefa.com. This compound treatment has been shown to result in a concurrent increase in exon 7 included mRNA transcripts nih.gov. This suggests that the compound positively modulates the splicing machinery or regulatory elements to favor the inclusion of exon 7 in the mature SMN2 mRNA.

Impact on Full-Length SMN Protein Production

The combined effect of increased SMN2 transcription and enhanced exon 7 inclusion in SMN2 transcripts leads to a greater production of full-length SMN protein. RT-PCR analysis confirmed that this compound increased the amount of total SMN-luciferase fusion transcripts, with a concomitant increase in the amount of full-length transcripts nih.gov. This increase in full-length mRNA directly correlates with elevated levels of functional SMN protein.

Studies in SMA patient-derived fibroblasts treated with this compound demonstrated dose-dependent increases in endogenous SMN protein levels nih.govresearchgate.net. This compound was found to be most active at a dose of 370 nM, achieving a maximal average increase in SMN protein level of 1.8 ± 0.3-fold nih.gov. Furthermore, in vivo studies in a severe mouse model of SMA showed that this compound treatment increased SMN protein levels in the spinal cord and brain probechem.comprobechem.com.

The following table summarizes key findings regarding this compound's impact on SMN protein levels in cellular models:

| Cell Type | Assay Method | EC50 (µM) | Maximal Increase (Fold) | Reference |

| SMA derived primary fibroblasts | Immunoblot | Not specified | 1.8 ± 0.3 | nih.gov |

| HEK293 reporter cells | Luciferase | 8.3 | 1.86 | probechem.comprobechem.com |

These findings highlight this compound's ability to effectively increase the levels of the essential full-length SMN protein.

Interaction with Cellular Pathways Relevant to SMN Homeostasis

Understanding the specific molecular targets and associated signaling cascades through which this compound exerts its effects is crucial for elucidating its complete mechanism of action.

Investigation of Specific Molecular Targets

While this compound has been identified as a potent SMN2 modulator, the specific molecular target(s) through which it acts are not yet fully known nih.govnih.gov. This compound was discovered through a high-throughput screen designed to identify compounds that increase SMN protein expression from an SMN2 reporter gene nih.govresearchgate.netscispace.com. Although some compounds that increase SMN2 expression, such as certain histone deacetylase (HDAC) inhibitors, have known targets, this compound did not inhibit HDAC activity in vitro, suggesting a distinct mechanism nih.gov. Further investigation is required to pinpoint the precise protein or RNA targets that mediate this compound's effects on SMN2 transcription and splicing.

Distinction from Other SMN-Upregulating Agents (e.g., Histone Deacetylase Inhibitors)

This compound represents a class of compounds identified for their ability to increase levels of the Survival Motor Neuron (SMN) protein, a critical factor deficient in Spinal Muscular Atrophy (SMA). While other agents, such as Histone Deacetylase (HDAC) inhibitors, have also been explored for their SMN-upregulating properties, studies suggest distinct mechanisms of action for this compound compared to these compounds nih.govd-nb.info.

HDAC inhibitors, including well-studied examples like valproic acid, sodium butyrate, and trichostatin A, are known to influence gene expression by inhibiting HDAC enzymes, leading to increased histone acetylation and subsequent chromatin remodeling. This can result in increased transcription of various genes, including SMN2. Research has shown that HDAC inhibitors like sodium butyrate, trichostatin A (TSA), valproic acid (VPA), and suberoylanilide hydroxamic acid (SAHA) can increase both the total amount of SMN2-luciferase reporter transcripts and the percentage of transcripts that include exon 7, indicating a bimodal mechanism involving both transcriptional activation and improved splicing researchgate.netiu.edu. This ability to influence exon 7 inclusion is particularly relevant as the exclusion of exon 7 in SMN2 transcripts is the primary reason for the production of unstable, truncated SMN protein in SMA nih.govnih.gov.

Further supporting a distinction in mechanism, in vitro testing of this compound did not show inhibition of HDAC 3, 6, or 8 activity, indicating that its SMN-upregulating effect is not mediated through direct HDAC inhibition, unlike compounds such as SAHA or valproic acid which are known HDAC inhibitors nih.govnih.govguidetopharmacology.org.

Comparative studies using SMN2-luciferase reporter assays have provided quantitative data on the activity of this compound and other compounds. This compound demonstrated an average EC50 of 8.3 µM and elicited a >180% (2.8-fold) increase in luciferase activity in this assay nih.govd-nb.info. While direct comparative EC50 data for the same assay might vary depending on the specific study and cell line, HDAC inhibitors like SAHA have also shown potency in increasing SMN expression nih.govresearchgate.net. However, the key distinction lies in the proposed molecular target and the resulting effect on SMN2 transcription versus splicing.

Data from experiments in SMA-derived primary fibroblasts (specifically 3813 cells, which express low levels of endogenous SMN protein) also showed that this compound treatment led to dose-dependent increases in endogenous SMN protein levels. This compound was most active at a dose of 370 nM, resulting in a maximal average increase in SMN protein level of 1.8-fold d-nb.info. This increase in protein levels aligns with the transcriptional upregulation observed in the reporter assays.

The differential effects on SMN2 transcript profiles (total transcript increase with proportional exon 7 inclusion for this compound versus increase in both total and a higher percentage of exon 7 included transcripts for HDAC inhibitors) highlight potentially different molecular targets and pathways involved in SMN upregulation. While HDAC inhibitors broadly affect gene expression through chromatin modification, this compound appears to act more directly on the transcriptional machinery or regulatory elements specific to the SMN2 promoter.

The following table summarizes some key distinctions in the proposed mechanisms and observed effects between this compound and representative HDAC inhibitors based on available research findings:

| Feature | This compound | Histone Deacetylase Inhibitors (e.g., VPA, TSA, SAHA, Sodium Butyrate) |

| Proposed Primary Mechanism | Increased SMN2 Transcription nih.govd-nb.info | HDAC Inhibition leading to increased transcription and exon 7 inclusion researchgate.netiu.edu |

| Effect on Total SMN2 mRNA | Increase nih.govd-nb.info | Increase researchgate.netiu.edu |

| Effect on Exon 7 Inclusion | Proportional increase with total transcript increase nih.govd-nb.info | Increased percentage of exon 7 included transcripts researchgate.netiu.edu |

| Direct HDAC Inhibition | Not observed for HDAC 3, 6, 8 nih.gov | Primary mechanism of action nih.govguidetopharmacology.org |

| SMN2-luciferase EC50 (HEK293 reporter cells) | 8.3 µM (average) nih.govd-nb.info | Varies by compound and study; generally potent researchgate.netiu.edu |

| Max SMN Protein Increase (SMA Fibroblasts) | 1.8-fold at 370 nM (average) d-nb.info | Varies by compound and study; generally effective iu.edu |

This distinction in mechanism suggests that this compound and HDAC inhibitors may offer complementary approaches to increasing SMN protein levels, potentially allowing for combination therapies that target different aspects of SMN2 gene expression and splicing.

Preclinical Efficacy Studies of Ldn 76070 in Spinal Muscular Atrophy Models

In Vitro Assessment in Cellular Models of Spinal Muscular Atrophy

In vitro studies provided initial evidence of LDN-76070's activity in increasing SMN expression using cellular models relevant to SMA.

Reporter cell line assays are utilized for high-throughput screening to identify compounds that can induce SMN expression from the SMN2 gene. This compound was identified as a compound that induces the expression of full-length SMN from SMN2. In an SMN2-luciferase reporter assay, this compound elicited a greater than 180% or 2.8-fold increase in luciferase activity. nih.govnih.gov The average EC50 for this compound in this assay was determined to be 8.3 µM. nih.govnih.gov Dose-response experiments were conducted with varying concentrations of the compound, showing an increase in SMN-luciferase fusion protein. nih.gov Specificity testing in additional cell lines, including SMN1-luciferase and SV40min-luciferase control cells, demonstrated selectivity for SMN2-luciferase expression. nih.govnih.gov

To further assess the relevance of the findings in a more physiologically relevant context, this compound was evaluated in primary fibroblasts derived from SMA patients. Treatment with this compound resulted in increased levels of endogenous SMN protein in 3813 SMA derived primary fibroblasts. nih.govnih.gov These primary fibroblasts were found to be sensitive to lower concentrations of the compound compared to the immortalized HEK293 reporter cell lines. nih.gov Studies showed a dose-dependent increase in SMN protein levels in these fibroblasts. At a concentration of 2 µM, this compound resulted in approximately a 2-fold increase in SMN protein levels. The average increase for this compound in these fibroblast studies was determined from multiple experiments. nih.gov

Reporter Cell Line Assays for SMN Expression Modulation

In Vivo Validation in Genetic Animal Models of Spinal Muscular Atrophy

Genetic animal models, particularly the severe SMNΔ7 mouse model, are crucial for evaluating the in vivo efficacy of potential SMA therapeutics. This compound was tested in this model to determine its effects on survival, motor function, and SMN protein levels in relevant tissues. nih.gov

Treatment with this compound in the SMNΔ7 mouse model demonstrated a positive impact on lifespan and survival. Studies reported a statistically significant extension of life in treated animals compared to control groups. nih.gov While described as a modest extension in one report, other findings highlight this as a key indicator of efficacy in this severe SMA model. This compound administration increased the lifespan of these mice.

This compound treatment also led to improvements in gross motor function in the SMNΔ7 mice. nih.gov These improvements were evidenced by assessments such as the TTR (timed 180-degree turning) test. nih.gov In one study, twelve out of nineteen this compound treated animals displayed improved motor function over several days. nih.gov This effect was most pronounced at postnatal days (PND) 14 and 15, where the average righting time for the surviving population was under 20 seconds. nih.gov Some treated pups were able to turn over in as few as 5 seconds and maintained this level of gross motor function up to PND 16. nih.gov

Analysis of SMN protein levels in tissues from treated SMNΔ7 mice confirmed that this compound can increase SMN protein in vivo. Treatment with this compound showed increased SMN protein levels in the spinal cord and brain. nih.gov Specifically, treatment with 5 mg/kg of this compound resulted in increased SMN protein in the spinal cord and brain. nih.gov In the spinal cord, SMN protein levels reached nearly 90% of those found in asymptomatic littermates heterozygous for Smn1. nih.gov A higher dose of 20 mg/kg caused a lesser increase in SMN protein in the brain and spinal cord but promoted a slight increase in SMN levels in the liver. nih.gov Elevated SMN RNA and protein levels were observed in various tissues, including the spinal cord and muscle.

Assessment of Motor Function

Pharmacodynamic Characterization in Preclinical Models

Pharmacodynamic studies of this compound in preclinical models of SMA have focused on its ability to modulate SMN protein expression and improve disease outcomes. Initial screening efforts utilized cell-based reporter assays designed to identify compounds capable of increasing SMN expression from the SMN2 gene. This compound was identified as a hit compound in such screens, demonstrating an increase in SMN2-luciferase activity nih.gov.

Further in vitro characterization in SMA patient-derived fibroblasts revealed that this compound treatment resulted in an increase in total SMN protein levels. This effect was observed in a concentration-dependent manner in reporter cell lines, with this compound eliciting a significant increase in luciferase activity.

Studies in the severe SMNΔ7 mouse model, a widely used preclinical model for SMA, have provided insights into the in vivo pharmacodynamics of this compound. Intraperitoneal administration of this compound in these mice led to increased SMN protein levels in the spinal cord and brain. One study reported a notable increase in SMN protein in the spinal cord (sixfold) and brain (threefold) following systemic administration, suggesting the compound's ability to cross the blood-brain barrier.

Beyond its impact on SMN protein levels, this compound treatment also demonstrated a positive effect on the survival of SMNΔ7 mice. Treatment with this compound increased the median survival of these mice compared to control groups. One study reported a median survival of 17 days for this compound treated animals, representing a significant increase over both DMSO-treated and untreated control groups. This corresponded to a 180% increase in lifespan over DMSO controls and a 48% increase over untreated animals. This compound administration in this mouse model also increased lifespan and improved motor functions.

The precise mechanism of action for this compound has been explored, with evidence suggesting it may influence SMN transcription. In reporter assays, this compound treatment resulted in an increase in total SMN2 transcript, accompanied by a concurrent increase in exon 7 included mRNA. This pattern of mRNA expression suggests that the compound may increase SMN transcription. While its exact mode of action warrants further detailed examination, these findings indicate a potential transcriptional mechanism contributing to the observed increases in SMN protein levels.

The following tables summarize some of the key pharmacodynamic findings for this compound in preclinical models:

| Study Model | Pharmacodynamic Effect | Key Finding | Source |

| SMN2-luciferase reporter cells | Increased luciferase activity | >180% (2.8-fold) increase with an average EC₅₀ of 8.3 µM. | |

| SMA patient-derived fibroblasts | Increased total SMN protein levels | Concentration-dependent increase observed. | |

| SMNΔ7 mouse model (in vivo) | Increased SMN protein in spinal cord | Increased levels observed. | |

| SMNΔ7 mouse model (in vivo) | Increased SMN protein in brain | Increased levels observed. | |

| SMNΔ7 mouse model (in vivo) | Increased median survival | Median survival increased to 17 days (180% over DMSO control). | |

| SMNΔ7 mouse model (in vivo) | Improved motor function | Improvement noted in studies. |

| Pharmacodynamic Marker | Effect of this compound Treatment in SMNΔ7 Mice | Magnitude of Change (where reported) | Source |

| Spinal Cord SMN Protein | Increased | Sixfold increase reported in one study. | |

| Brain SMN Protein | Increased | Threefold increase reported in one study. | |

| Median Survival | Increased | 17 days (vs. 11.5 days untreated, 6 days DMSO). | |

| SMN2 Exon 7 Inclusion mRNA | Increased | Increase observed. | |

| Total SMN2 Transcript | Increased | Increase observed. |

Combinatorial Therapeutic Approaches Involving Ldn 76070

Synergistic Effects with Other Small Molecule Modulators (e.g., LDN-75654, Suberoylanilide Hydroxamic Acid)

Studies have examined the effects of combining LDN-76070 with other small molecule modulators, such as LDN-75654 and Suberoylanilide Hydroxamic Acid (SAHA), on SMN2-luciferase reporter activity and endogenous SMN protein levels nih.govresearchgate.netresearchgate.net.

Combinations of this compound with LDN-75654 have shown additive effects on SMN2-luciferase activation in dose-response experiments nih.govresearchgate.net. When a fixed dose of this compound was combined with increasing concentrations of LDN-75654, the amplitude of SMN2-luciferase activation was enhanced compared to LDN-75654 alone. A similar additive effect was observed in the reciprocal experiment nih.gov. Constant ratio experiments further suggested a synergistic relationship between this compound and LDN-75654 nih.govresearchgate.net.

The combination of this compound with SAHA has also been investigated. While this combination resulted in luciferase activity that was greater than additive, the effects were less pronounced compared to the pairing of this compound with LDN-75654 or SAHA with LDN-75654 nih.govresearchgate.netresearchgate.net. One study suggested that the effect of this compound was partially masked by the addition of SAHA, potentially due to SAHA overwhelming the transcriptional machinery nih.gov.

The following table summarizes some of the observed effects of these combinations on SMN2-luciferase activity:

| Compound Combination | Observed Effect on SMN2-Luciferase Activity | Reference |

| This compound + LDN-75654 | Additive (Dose-response) | nih.govresearchgate.net |

| This compound + LDN-75654 | Synergistic (Constant Ratio) | nih.govresearchgate.net |

| This compound + SAHA | Greater than Additive (Constant Ratio) | nih.govresearchgate.netresearchgate.net |

Rationale for Multi-Targeting Strategies in Enhancing SMN Expression

The rationale behind using multi-targeting strategies involving compounds like this compound for enhancing SMN expression stems from the complex regulation of the SMN2 gene and SMN protein production. SMN protein levels can be increased through various mechanisms, including:

Increased transcription of the SMN2 gene.

Increased inclusion of exon 7 in SMN2 transcripts, leading to the production of full-length, functional SMN protein.

Stabilization of full-length SMN2 mRNA.

Stabilization of the SMN protein itself. scispace.com

This compound is believed to primarily act at the transcriptional level, increasing the amount of total SMN2-luciferase transcripts and concurrently increasing exon 7 included mRNA nih.govharvard.edu. In contrast, LDN-75654 appears to function at a post-transcriptional level, potentially by stimulating translation or stabilizing SMN protein, with little to no change observed at the mRNA level except at its highest concentration nih.govharvard.edu. SAHA, a histone deacetylase (HDAC) inhibitor, has been shown to increase SMN protein expression by increasing both transcription of the SMN gene and increasing exon 7 inclusion in SMN2 transcripts nih.gov.

Mechanistic Insights into Compound Interactions and Additivity

Mechanistic studies have provided insights into how this compound interacts with other compounds like LDN-75654 and SAHA to produce additive or synergistic effects. The observation that combining compounds with distinct proposed mechanisms (transcriptional activation by this compound and post-transcriptional effects by LDN-75654) results in synergistic activity supports the idea that they cooperate through separate pathways nih.gov.

Conversely, when this compound was combined with another putative transcriptional activator, LDN-109657, no increase in activity was observed, suggesting that compounds acting through similar modes of action may result in additive effects or even mask each other's activity at higher concentrations nih.gov. The partial masking effect seen when combining this compound with SAHA, another compound affecting transcription, further supports this idea nih.gov.

The greater-than-additive effects observed in constant ratio experiments, particularly with the combination of this compound and LDN-75654, suggest that these compounds are not simply adding their individual effects but are interacting in a way that enhances their combined activity nih.govresearchgate.net. This could be due to a variety of factors, including effects on different aspects of SMN production (transcription vs. post-transcriptional processes) or potential influences on shared or overlapping pathways that, when modulated together, lead to a more significant outcome nih.gov. Further investigation into the specific molecular targets and pathways influenced by this compound and its combination partners is necessary to fully elucidate the mechanisms underlying their interactions and optimize future combinatorial therapeutic strategies nih.gov.

Advanced Research Methodologies and Future Directions for Ldn 76070

Structure-Activity Relationship (SAR) Studies for Optimized Potency and Selectivity

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, investigating how alterations in a molecule's chemical structure influence its biological effects oncodesign-services.comgardp.org. For LDN-76070 and related compounds, SAR studies are crucial for identifying structural motifs that enhance the desired activity – increasing SMN protein levels from SMN2 – while potentially improving selectivity and reducing off-target effects nih.gov.

This compound was discovered alongside structurally related compounds, including LDN-75654, LDN-75676, and LDN-75847, all featuring an oxazole (B20620) carboxamide core researchgate.netnih.gov. Comparative studies indicated that LDN-75654 exhibited higher potency in initial SMN2-luciferase reporter assays compared to this compound nih.gov. While LDN-75654 and its analogs appeared to show some degree of specificity for SMN2, this compound, along with LDN-109657, demonstrated the ability to increase expression from both SMN2 and SMN1 reporter constructs, suggesting a potentially broader mechanism of action nih.gov. Future SAR studies would involve systematic chemical modifications to the this compound structure. By synthesizing and evaluating a series of analogs, researchers can delineate the specific structural features critical for enhancing potency in increasing SMN levels, improving selectivity towards SMN2 if desired, and optimizing other pharmacological properties such as metabolic stability and cell permeability researchgate.netnih.gov. This iterative process of design, synthesis, and testing is essential for developing compounds with improved therapeutic profiles oncodesign-services.comgardp.org.

Computational Modeling and Drug Design Approaches for SMN Modulators

Computational modeling and drug design techniques are increasingly integrated into the discovery and optimization of small molecule modulators, including those targeting SMN mdpi.com. These in silico methods provide valuable insights that complement experimental data, aiding in the understanding of compound-target interactions and the prediction of activity for novel chemical entities oncodesign-services.com.

Computational approaches, such as molecular modeling, docking studies, and quantitative structure-activity relationship (QSAR) analysis, can be employed to investigate how compounds like this compound might interact with potential biological targets involved in SMN production or regulation oncodesign-services.complos.org. Although the precise molecular target and detailed mechanism of this compound are not yet fully defined nih.govnih.gov, computational methods could be used to explore potential binding sites on proteins hypothesized to be involved in SMN2 transcription, RNA processing, or SMN protein stability plos.org. By simulating these interactions, researchers can gain a better understanding of the molecular basis for this compound's activity and guide the design of analogs with improved binding characteristics plos.org. Furthermore, computational SAR models built upon experimental data can predict the biological activity of virtual compound libraries, allowing for the prioritization of the most promising candidates for synthesis and experimental validation, thereby accelerating the drug discovery pipeline mdpi.comoncodesign-services.com.

Development of Advanced In Vitro and In Vivo Models for Efficacy Profiling

The comprehensive evaluation of compounds like this compound necessitates the use of advanced in vitro and in vivo models that accurately mimic the pathophysiology of SMA rsc.orgresearchgate.net.

In vitro models serve as essential tools for initial screening, hit validation, and preliminary mechanistic studies researchgate.netresearchgate.netresearchgate.net. Cell-based reporter assays, such as the SMN2-luciferase assay used in the discovery of this compound, enable the high-throughput identification of compounds that increase SMN expression by influencing transcription, splicing, or protein stability researchgate.netnih.gov. The use of primary cell lines derived from SMA patients is critical for assessing the effects of compounds on endogenous SMN protein levels within a more physiologically relevant context researchgate.netnih.gov.

For evaluating in vivo efficacy, well-characterized mouse models of severe SMA, such as the SMAΔ7 mouse model, are indispensable researchgate.netnih.govnih.gov. These models replicate key features of the human disease, including motor neuron loss, muscle weakness, and premature death, allowing for the assessment of a compound's ability to ameliorate these phenotypes researchgate.netnih.gov. Studies with this compound in the SMAΔ7 mouse model have demonstrated its capacity to increase SMN protein levels, improve motor function, and extend lifespan researchgate.netnih.govnih.gov. Advanced in vivo efficacy profiling can include detailed analyses of motor neuron integrity, neuromuscular junction morphology, and quantitative assessments of muscle strength and function iu.edu. The development and utilization of pharmacologically tunable SMA models also offer opportunities to study disease progression and therapeutic responses at different stages researchgate.net.

Unexplored Mechanistic Avenues and Broader Biological Contexts for SMN Regulation

Despite the observed efficacy of this compound in increasing SMN protein levels and improving the phenotype in SMA mouse models, its precise molecular mechanism of action remains an area requiring further investigation nih.govnih.gov. Initial findings suggested that this compound might exert its effects at the transcriptional level, leading to an increase in total SMN2 transcripts, including those containing exon 7 nih.gov. This appears to distinguish its mechanism from compounds like LDN-75654, which may act post-transcriptionally nih.gov.

Future research should aim to fully delineate the molecular targets and signaling pathways through which this compound influences SMN2 expression nih.gov. Exploring unexplored mechanistic avenues could involve investigating potential interactions with specific transcription factors, components of the basal transcription machinery, or other nuclear proteins that regulate gene expression nih.gov. Given that this compound did not show inhibition of tested HDACs nih.gov, investigations into alternative epigenetic mechanisms or other transcriptional co-regulators could be warranted. Furthermore, understanding the broader biological context of SMN regulation, including its diverse cellular functions beyond motor neurons and its interactions with other protein complexes (such as those involved in snRNP biogenesis, like Gemin proteins, ZPR1, and SIN3A) biorxiv.orgmdpi.com, could uncover additional mechanisms influenced by this compound or highlight potential synergistic therapeutic strategies.

Strategic Integration into the Spinal Muscular Atrophy Drug Development Pipeline

This compound emerged from targeted screening efforts focused on increasing SMN protein levels, positioning it within a key strategic area of the SMA drug development pipeline researchgate.netresearchgate.netresearchgate.netnih.govcuresma.org. The current SMA therapeutic landscape is characterized by a multifaceted approach encompassing gene therapy, antisense oligonucleotides that modulate SMN2 splicing, and small molecules aimed at increasing SMN expression or providing neuroprotection nih.govnih.govcuresma.orgcision.com.

Q & A

Q. What molecular mechanisms underlie LDN-76070’s ability to increase SMN2 transcription in spinal muscular atrophy (SMA) models?

this compound enhances SMN2 transcription by modulating splicing factors or transcriptional regulators, leading to increased full-length SMN protein levels. Experimental validation involves qRT-PCR for quantifying SMN2 mRNA, Western blotting for SMN protein quantification, and exon 7 inclusion assays. Researchers should compare results to baseline SMA model data and include heterozygous littermates as controls to normalize expression levels .

Q. Which preclinical pharmacokinetic parameters are critical for evaluating this compound’s CNS bioavailability?

Key parameters include cell permeability (assayed via Caco-2 monolayers), metabolic stability (using mouse liver microsomes), and CNS exposure (measured by brain-to-plasma ratios in rodent models). Researchers must standardize protocols across replicates to ensure reproducibility, as metabolic instability can disqualify otherwise promising compounds .

Q. How do survival endpoints in SMNΔ7 mouse models correlate with this compound’s therapeutic efficacy?

Median survival extension (over twofold in SMNΔ7 mice) and SMN protein levels in the brain/spinal cord (≥75% of heterozygous levels) are primary endpoints. However, survival outcomes may vary due to model-specific factors, such as cell-type-specific SMN expression. Researchers should include tissue-specific protein quantification alongside survival metrics .

Advanced Research Questions

Q. How can contradictions between SMN protein expression and survival outcomes in SMA models be methodologically resolved?

Discrepancies arise when bulk SMN quantification (e.g., Western blotting) fails to capture cell-type-specific expression driving survival. Advanced approaches include:

- Spatial transcriptomics to map SMN expression in motor neurons vs. glia.

- Single-cell proteomics to identify critical cell populations.

- Conditional knockout models to isolate SMN’s role in specific tissues. Researchers must document model limitations and prioritize hypothesis-driven over correlative analyses .

Q. What experimental designs optimize the assessment of this compound’s impact on SMN protein half-life?

Pulse-chase assays with radiolabeled methionine/cysteine are standard. Key considerations:

- Use SMA patient-derived fibroblasts or motor neuron cultures.

- Include LDN-75654 (a negative control lacking exon 7 modulation) to isolate this compound’s effects.

- Normalize protein turnover rates to housekeeping genes and validate with cycloheximide chase experiments .

Q. How should researchers statistically analyze survival data from this compound trials to account for confounders like litter effects or dosing variability?

- Apply Kaplan-Meier survival curves with log-rank tests for group comparisons.

- Use Cox proportional hazards models to adjust for covariates (e.g., litter, sex).

- Report 95% confidence intervals and power calculations to justify sample sizes. Predefine exclusion criteria to minimize bias .

Q. What strategies validate tissue-specific efficacy of this compound beyond bulk CNS protein quantification?

- Laser-capture microdissection followed by SMN ELISA in spinal cord motor neurons.

- Behavioral assays (e.g., rotarod, grip strength) to correlate SMN levels with functional improvement.

- Pharmacodynamic biomarkers (e.g., phosphorylated SMN isoforms) to track target engagement .

Methodological Guidelines

- Data Reproducibility : Adhere to NIH preclinical guidelines (e.g., blinding, randomization, sample-size justification) and include raw data in supplementary materials .

- Contradiction Analysis : Use triangulation (e.g., orthogonal assays, multiple models) to distinguish technical artifacts from biological variability .

- Ethical Reporting : Disclose conflicts of interest and comply with animal welfare standards (e.g., ARRIVE guidelines) in all publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.